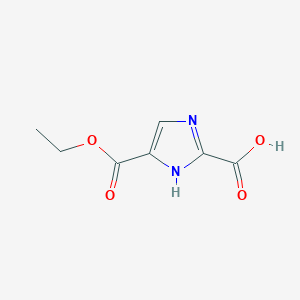
3-(1H-Indazol-6-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Indazol-6-YL)propanoic acid: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of an indazole ring attached to a propanoic acid moiety, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indazol-6-YL)propanoic acid can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by cyclization to form the indazole ring . Another approach includes the use of Cu(OAc)2 as a catalyst for N-N bond formation, employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1H-Indazol-6-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the indazole ring, where electrophilic or nucleophilic reagents replace specific hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Biology: The compound exhibits biological activities such as anti-inflammatory and antimicrobial properties, making it a candidate for drug development .
Medicine: Research has shown that indazole derivatives, including 3-(1H-Indazol-6-YL)propanoic acid, have potential anticancer and antihypertensive effects .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 3-(1H-Indazol-6-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with cellular receptors and signaling pathways involved in cancer cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
- 1H-Indazole-5-propanoic acid
- 1H-Indazole-4-acetic acid
- 1H-Indazole-3-propanoic acid
Comparison: 3-(1H-Indazol-6-YL)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design and development .
Propriétés
Numéro CAS |
885271-23-8 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-(1H-indazol-6-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-8-6-11-12-9(8)5-7/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14) |
Clé InChI |
CVRGUMPECSUQDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CCC(=O)O)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




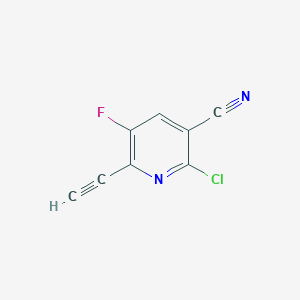

![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)

![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)
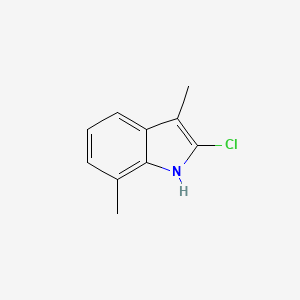

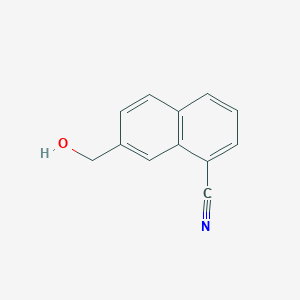
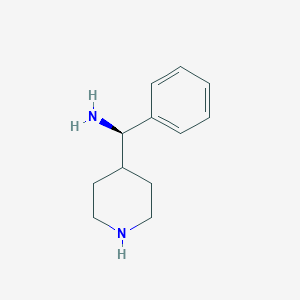
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)
